molecular formula C17H14FN3O3S2 B15103011 Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B15103011
M. Wt: 391.4 g/mol
InChI Key: RLYTVKARVNWOGJ-UHFFFAOYSA-N
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Description

The compound Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic molecule featuring two thiazole rings. The core structure includes:

  • A 4-carboxylate ethyl ester moiety on the first thiazole ring.
  • A carbonyl-linked amino group bridging to a second thiazole ring substituted with a 3-fluorophenyl group and a methyl group.

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H14FN3O3S2/c1-3-24-16(23)12-8-25-17(20-12)21-15(22)13-14(26-9(2)19-13)10-5-4-6-11(18)7-10/h4-8H,3H2,1-2H3,(H,20,21,22)

InChI Key

RLYTVKARVNWOGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

The central intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is synthesized via the Hantzsch thiazole synthesis. Cyclocondensation of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux yields the thiazole ring. This method typically achieves 70–85% yields, with purity confirmed by $$ ^1H $$-NMR ($$ \delta $$ 6.87 ppm for the thiazole proton).

Synthesis of 5-(3-Fluorophenyl)-2-Methyl-1,3-Thiazole-4-Carbonyl Chloride

The second thiazole unit is constructed via palladium-catalyzed cross-coupling. A modified Suzuki-Miyaura reaction couples 2-methyl-4-iodothiazole with 3-fluorophenylboronic acid using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$ in dimethoxyethane (DME) at 80°C. Subsequent carbonylation with phosgene (COCl$$_2$$) in dichloromethane converts the C4 position to acyl chloride, enabling downstream amide coupling.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The amide linkage is formed by reacting ethyl 2-amino-1,3-thiazole-4-carboxylate with 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl chloride. Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C minimizes side reactions. Yields range from 65% to 78%, with purity >95% by HPLC.

Mixed Anhydride Method

Alternative protocols employ isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine at −20°C in tetrahydrofuran (THF). This method reduces epimerization risks but requires stringent moisture control.

Final Esterification and Purification

The ethyl ester group is introduced early in the synthesis but may require re-esterification post-amide formation. Transesterification with ethanol and sulfuric acid at 60°C restores the ester if hydrolyzed during earlier steps. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product in 82–90% yield.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Reference
EDCI/HOBt Coupling EDCI, HOBt, DCM, 0–5°C 78 97
Mixed Anhydride Isobutyl chloroformate, THF, −20°C 71 94
Direct Phosgenation COCl$$_2$$, DCM, rt 68 91

The EDCI/HOBt method offers optimal balance between yield and practicality, though the mixed anhydride approach is preferable for acid-sensitive intermediates.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Unwanted regioisomers during Hantzsch synthesis are mitigated by slow addition of thiourea and strict temperature control.

Fluorophenyl Group Introduction

Palladium-catalyzed coupling requires careful exclusion of oxygen to prevent boronic acid oxidation. Adding 4Å molecular sieves improves yields by adsorbing water.

Amide Coupling Side Reactions

Competitive N-acylation of the thiazole nitrogen is suppressed by using bulky bases like diisopropylethylamine (DIPEA).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Potential Pharmaceutical Applications

  • Anti-Cancer Agent Compounds containing thiazole moieties have been studied for their biological activities. Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has shown promising results in various assays, particularly against cancer cell lines. Thiazole derivatives are often linked to anti-cancer properties due to their ability to inhibit specific proteins involved in cell proliferation and survival. For example, certain thiazole compounds can inhibit the activity of kinases and other enzymes critical for tumor growth.
  • Lead Compound Its unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing toxicity.

Studies for Understanding Interactions with Biological Targets

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:

  • Molecular docking simulations These simulations predict binding affinities and binding modes with target proteins.
  • Enzyme inhibition assays These assays measure the compound's ability to inhibit specific enzymes.
  • Cell-based assays: These assays evaluate the compound's effects on cellular processes, such as proliferation, apoptosis, and migration.

These interactions provide insights into its mechanism of action and potential therapeutic uses.

Properties Enhancing its Potential

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituents on Thiazole Rings Molecular Formula Molecular Weight Key Features/Data Reference
Target Compound : Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate - 4-carboxylate ethyl ester
- 3-fluorophenyl, methyl on adjacent thiazole
C₁₇H₁₃F₂N₃O₃S₂ 433.43 g/mol Planar conformation with perpendicular fluorophenyl group (inferred from isostructural analogues) N/A
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - 5-carboxylate ethyl ester
- 4-methyl, pyrazolyl, 4-chlorophenyl, 4-fluorophenyl
C₂₃H₁₈ClFN₄O₂S 484.93 g/mol Crystallized from DMF; triclinic symmetry with planar and non-planar regions
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate - 5-carboxylate ethyl ester
- 2-methylphenylamino, trifluoromethyl
C₁₅H₁₃F₃N₂O₂S 342.34 g/mol Commercial availability (CAS 918793-30-3); used in agrochemical research
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate - 4-carboxylate ethyl ester
- 2-fluorophenylamino
C₁₂H₁₁FN₂O₂S 278.29 g/mol High purity (95%); potential intermediate for bioactive molecule synthesis
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate - 5-carboxylate ethyl ester
- 4-methyl, tetrazolyl-sulfanyl butanoyl
C₁₈H₂₀N₆O₃S₂ 432.52 g/mol Complex heterocyclic architecture; CAS 528565-39-1

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound features a 3-fluorophenyl group, which may influence electronic distribution and steric interactions compared to 4-fluorophenyl (e.g., in compound ) or 2-fluorophenyl (e.g., in ). The meta-fluorine position could alter binding affinity in biological targets .

Conformational Flexibility :

  • Isostructural analogues (e.g., ) exhibit planar conformations with one fluorophenyl group oriented perpendicularly, suggesting similar packing behaviors in crystalline states. This contrasts with pyrazolyl-containing derivatives (e.g., ), where bulkier substituents may reduce planarity.

Synthesis and Applications :

  • While the target compound lacks explicit synthesis data, compound was synthesized in high yields (DMF solvent) and characterized via single-crystal diffraction, highlighting reproducible methods for analogous structures .
  • Commercial derivatives (e.g., ) are optimized for agrochemical or pharmaceutical intermediates, emphasizing the role of substituents in application-specific tuning.

Physical and Spectral Properties

  • Melting Points: Compound (a fluorophenyl chromenone derivative) has a melting point of 227–230°C, suggesting high thermal stability for fluorinated thiazoles .
  • Mass Spectrometry : The target compound’s molecular ion (M⁺+1) would theoretically align with its molecular weight (~433.43), similar to compound (560.2 M⁺+1) .

Biological Activity

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

The compound features two thiazole rings and a carbonyl group, which contribute to its reactivity and biological activity. The presence of the fluorophenyl substituent enhances its lipophilicity, potentially improving interactions with biological targets. The molecular formula is C18H16FN3O3S2C_{18}H_{16}FN_3O_3S^2 with a molecular weight of approximately 405.5 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Rings : Utilizing thiosemicarbazone derivatives as intermediates.
  • Carbonyl Introduction : Incorporating carbonyl functional groups through acylation reactions.
  • Final Esterification : Converting the carboxylic acid to an ethyl ester using standard esterification techniques.

Advanced techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .

Anticancer Properties

This compound has shown significant anticancer activity across various cancer cell lines. Studies indicate that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range against human cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its structural similarity to other thiazole derivatives suggests potential effectiveness against a range of bacterial strains. The fluorinated phenyl group may enhance its interaction with microbial enzymes or receptors .

Research indicates that the mechanism of action may involve inhibition of specific enzymes or receptors related to cancer proliferation and microbial resistance pathways. The interactions are primarily hydrophobic but can also involve hydrogen bonding depending on the target .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureImpact on Activity
Fluorophenyl Group Enhances lipophilicity and binding affinity to targets
Thiazole Rings Essential for cytotoxic activity; modifications can alter potency
Carbonyl Group Influences reactivity and interaction with biological targets

Compounds with similar thiazole structures have been shown to have varying degrees of anticancer and antimicrobial activity, emphasizing the importance of specific substitutions in enhancing efficacy .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that this compound exhibited significant cytotoxic effects against A431 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research highlighted its effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Q & A

Q. What are the most reliable synthetic protocols for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling the 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl chloride with ethyl 2-amino-1,3-thiazole-4-carboxylate. Key steps include:

  • Reagent Selection : Use DMF as a catalyst for amide bond formation under anhydrous conditions .
  • Solvent Optimization : Ethanol or THF improves solubility of intermediates, reducing side-product formation .
  • Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis .
    Yield Comparison Table :
StepReagentsSolventYieldReference
AmidationDMF, THFEthanol64–70%
PurificationColumn ChromatographyEtOAc/Hexane>95% purity

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 432.3) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for ester and amide groups) .
    Example : In structurally similar compounds, IR confirmed C=O vibrations at 1695 cm⁻¹, aligning with computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer: Discrepancies often arise from:

  • Byproduct Formation : Monitor reactions via TLC or HPLC to detect intermediates (e.g., unreacted acyl chloride) .
  • Crystallization Conditions : Use mixed solvents (e.g., ethanol/water) to improve crystal purity, as seen in yields increasing from 64% to 70% .
  • Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm purity (>98% required for pharmacological studies) .

Q. What computational strategies predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on thiazole’s electron-rich core .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluorophenyl) with activity. For example, fluorine enhances lipophilicity and membrane permeability .
    Case Study : Derivatives with 4-methylthiazole showed 3-fold higher binding affinity to mGluR5 compared to unsubstituted analogs .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare IC50 values in enzyme assays.
  • Key Findings :
    • Fluorophenyl derivatives exhibit superior metabolic stability due to fluorine’s electronegativity .
    • Chlorophenyl analogs show higher cytotoxicity but reduced solubility .
      Table : Bioactivity of Substituted Derivatives
SubstituentTarget EnzymeIC50 (µM)Solubility (mg/mL)
3-FluorophenylCOX-20.451.2
4-ChlorophenylCOX-20.380.8

Q. What are the best practices for evaluating stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC over 24 hours .
  • Light/Temperature Sensitivity : Store at –20°C in amber vials; avoid repeated freeze-thaw cycles to prevent ester hydrolysis .
    Data : Analogous compounds retained >90% integrity after 12 hours at 37°C in serum .

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